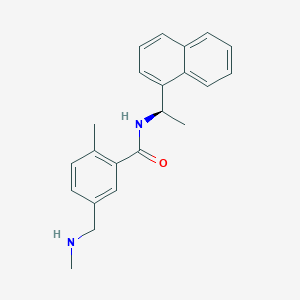
(R)-2-Methyl-5-((methylamino)methyl)-N-(1-(naphthalen-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Methyl-5-((methylamino)methyl)-N-(1-(naphthalen-1-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structural features, including a naphthalene ring and a chiral center, which may contribute to its specific chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-5-((methylamino)methyl)-N-(1-(naphthalen-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the naphthalene ring and the chiral center. Common reagents used in these reactions include methylamine, naphthalene derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Methyl-5-((methylamino)methyl)-N-(1-(naphthalen-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Methyl-5-((methylamino)methyl)-N-(1-(naphthalen-1-yl)ethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its chiral center may play a crucial role in its biological activity.
Medicine
In medicine, ®-2-Methyl-5-((methylamino)methyl)-N-(1-(naphthalen-1-yl)ethyl)benzamide may be investigated for its potential therapeutic properties. It could be a candidate for drug development, particularly if it exhibits specific biological activities.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mécanisme D'action
The mechanism of action of ®-2-Methyl-5-((methylamino)methyl)-N-(1-(naphthalen-1-yl)ethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s chiral center and structural features may influence its binding affinity and specificity. Pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Methyl-5-((methylamino)methyl)-N-(1-(naphthalen-1-yl)ethyl)benzamide: The enantiomer of the compound, which may exhibit different biological activities.
N-(1-(Naphthalen-1-yl)ethyl)benzamide: A structurally similar compound lacking the methylamino group.
2-Methyl-5-((methylamino)methyl)benzamide: A compound with a similar core structure but without the naphthalene ring.
Uniqueness
®-2-Methyl-5-((methylamino)methyl)-N-(1-(naphthalen-1-yl)ethyl)benzamide is unique due to its specific combination of structural features, including the naphthalene ring, chiral center, and methylamino group. These features may contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C22H24N2O |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-methyl-5-(methylaminomethyl)-N-[(1R)-1-naphthalen-1-ylethyl]benzamide |
InChI |
InChI=1S/C22H24N2O/c1-15-11-12-17(14-23-3)13-21(15)22(25)24-16(2)19-10-6-8-18-7-4-5-9-20(18)19/h4-13,16,23H,14H2,1-3H3,(H,24,25)/t16-/m1/s1 |
Clé InChI |
SIBDAZDNSVDATL-MRXNPFEDSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)CNC)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC1=C(C=C(C=C1)CNC)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate hydrochloride](/img/structure/B12976984.png)
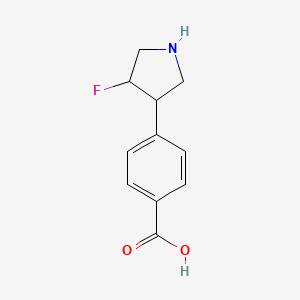
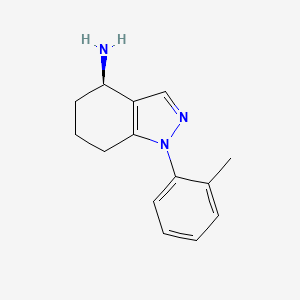
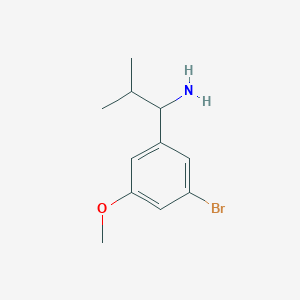
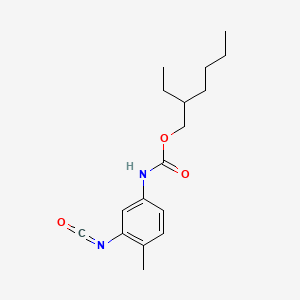
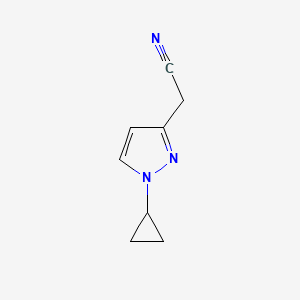
![(1-Oxaspiro[4.5]decan-2-yl)methanamine](/img/structure/B12977022.png)
![(2S,4S,5S,6R)-5-(oxan-2-yloxy)-4-(oxan-2-yloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12977026.png)
![N-(4-(N,N-Diethylsulfamoyl)phenyl)-2-(2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetamide](/img/structure/B12977028.png)
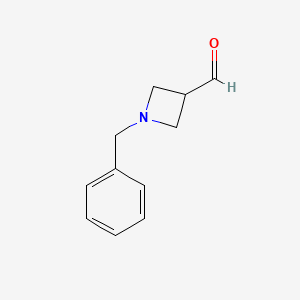


![2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(methoxyimino)-,1,1-dimethylethyl ester](/img/structure/B12977053.png)
![1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12977059.png)
